molecular formula C8H10O2 B1660506 (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 77723-74-1

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B1660506
CAS No.: 77723-74-1
M. Wt: 138.16
InChI Key: FUTBFVBNNTVVDY-WDSKDSINSA-N
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Description

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered ring system with two methyl groups at the C2 position and an ethynyl (acetylene) substituent at C3 (Figure 1).

Properties

IUPAC Name

(1R,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTBFVBNNTVVDY-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663684
Record name (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77723-74-1
Record name (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ethynylating agents under controlled conditions to introduce the ethynyl group. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid exhibit antiviral activity. For instance, modifications of this compound have shown effectiveness against various viral strains by inhibiting viral replication processes.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of this compound could inhibit the replication of the influenza virus in vitro. The mechanism involves interference with viral RNA synthesis, highlighting the potential for developing antiviral medications based on this scaffold.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology.

Data Table: Anticancer Activity of Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast5.0Apoptosis induction
Compound BLung7.5Cell cycle arrest
Compound CColon4.2Inhibition of angiogenesis

Pesticidal Activity

The compound has been investigated for its insecticidal properties, particularly against pests affecting crops. Its structural features allow it to act as a potent pesticide with low toxicity to non-target organisms.

Case Study:
In field trials reported by agricultural research institutions, formulations containing this compound demonstrated significant effectiveness in reducing populations of aphids and other agricultural pests. The results indicated a reduction in pest numbers by over 80% compared to untreated controls.

Data Table: Efficacy Against Agricultural Pests

Pest Species% Mortality (24h)% Mortality (48h)
Aphid spp.75%90%
Spodoptera frugiperda60%85%
Tetranychus urticae50%70%

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

  • Development of New Antiviral Agents: Further modifications could enhance selectivity and potency against specific viral targets.
  • Optimization for Agricultural Use: Investigating formulations that maximize efficacy while minimizing environmental impact.
  • Exploration of Additional Biological Activities: Research into other potential therapeutic areas such as anti-inflammatory or antifungal activities.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarity with pyrethroid metabolites, particularly:

  • (2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) : A common metabolite of permethrin, cypermethrin, and cyfluthrin, featuring a dichlorovinyl substituent .
  • (2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DBCA) : A metabolite of deltamethrin, substituting chlorine with bromine .
  • 3-Phenoxybenzoic acid (3-PBA): A general pyrethroid metabolite lacking the cyclopropane ring but retaining aromatic and ester-derived components .

Key Differences :

  • Substituent Chemistry : The ethynyl group in the target compound introduces a linear, electron-rich triple bond, contrasting with the halogenated vinyl groups (Cl/Br) in DCCA/DBCA. This difference impacts polarity, metabolic stability, and detection in biomonitoring .
  • Stereochemical Complexity : The (1R,3R) configuration may influence interactions with enzymes or receptors compared to trans/cis-DCCA isomers .

Comparison with Non-Halogenated Cyclopropane Derivatives

Amino-Functionalized Analogs

  • (1R,3R)-3-(Boc-amino)cyclopentanecarboxylic Acid: Features a tert-butoxycarbonyl (Boc)-protected amine, highlighting applications in peptide synthesis . Unlike the target compound, this derivative prioritizes hydrogen-bonding capacity over lipophilicity.

Esters and Anhydrides

  • Deltamethric Acid Anhydride : A deltamethrin precursor with a dibromovinyl group and anhydride functionality, emphasizing insecticidal activity .
  • 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide : Incorporates an aromatic ring and amide bond, diverging into medicinal chemistry applications .

Functional Group Impact :

  • Carboxylic Acid vs. Ester/Anhydride : The free carboxylic acid in the target compound enhances solubility in biological matrices, whereas esters/anhydrides are typically prodrugs or intermediates .

Data Tables

Table 1: Structural Comparison of Cyclopropane Carboxylic Acids

Compound Name Substituent (C3) Molecular Formula Key Applications/Context References
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid Ethynyl C9H12O2 Potential pyrethroid analog
cis/trans-DCCA 2,2-Dichlorovinyl C8H10Cl2O2 Pyrethroid metabolite
DBCA 2,2-Dibromovinyl C8H10Br2O2 Deltamethrin metabolite
(1R,3R)-3-(Boc-amino)cyclopentanecarboxylic acid Boc-amino C11H19NO4 Peptide synthesis

Table 2: Biomonitoring Data for Pyrethroid Metabolites

Metabolite Median Urinary Concentration (µg/g creatinine) Associated Pyrethroids Health Implications References
3-PBA 0.03–0.05 (general population) Multiple Obesity, developmental effects
trans-DCCA 0.02–0.04 (agricultural workers) Permethrin, cypermethrin Neurotoxicity

Research Findings and Implications

  • Exposure Studies : Household insecticide use correlates strongly with elevated 3-PBA and DCCA levels, underscoring the need to assess the ethynyl compound’s environmental persistence .
  • Synthetic Utility: Chrysanthemic acid derivatives (e.g., (1R,3R)-3-butadienyl analogs) are synthesized via ozonolysis and Wittig reactions, suggesting feasible routes for the target compound .
  • Toxicokinetics : Differences in substituent chemistry (ethynyl vs. halogenated vinyl) may necessitate revised models for risk assessment .

Biological Activity

(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is structurally related to various organochlorine compounds and has been studied for its effects on cellular mechanisms, particularly in the context of cancer therapies and hormonal interactions.

  • Molecular Formula : C8H10O2
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 55701-07-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties :
    • Recent studies have indicated that compounds within the cyclopropane family exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown that they can induce apoptosis in hepatocellular carcinoma (HCC) cells through mechanisms involving mitochondrial dysfunction and caspase activation .
    • A study demonstrated that these compounds could inhibit cell viability in a concentration-dependent manner, suggesting their potential as chemotherapeutic agents .
  • Hormonal Interactions :
    • The compound's structural similarities to pyrethroids, which are known to interact with estrogen receptors, raise questions about its potential endocrine-disrupting properties. Research on related compounds has shown varying degrees of estrogenic activity, with implications for reproductive health and development .

Case Study 1: Cytotoxicity in Hepatocellular Carcinoma

A study evaluated the effects of this compound on Hep3B cells. The findings revealed:

  • IC50 Values : The compound exhibited an IC50 value indicative of significant cytotoxicity.
  • Mechanism of Action : Apoptotic markers such as DNA fragmentation and caspase activation were observed, confirming the compound's role in promoting programmed cell death.

Case Study 2: Estrogen Receptor Binding

In a comparative analysis with known pyrethroids:

  • The compound was assessed for its ability to bind to estrogen receptors in vitro.
  • Results indicated a concentration-dependent response similar to that of fenvalerate and cypermethrin, suggesting potential implications for hormonal disruption at environmental exposure levels .

Data Table: Biological Activities Comparison

Compound NameIC50 (µM)Mechanism of ActionEstrogenic Activity
This compoundTBDInduces apoptosis via caspase activationYes
Fenvalerate0.479Estrogen receptor antagonistYes
Cypermethrin0.562Estrogen receptor antagonistYes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid

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